molecular formula C15H17ClN2O2S B2526970 N-(4-(tert-butyl)thiazol-2-yl)-2-(4-chlorophenoxy)acetamide CAS No. 330201-65-5

N-(4-(tert-butyl)thiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2526970
CAS RN: 330201-65-5
M. Wt: 324.82
InChI Key: PAECBPWRSJGCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolyl acetamide derivatives involves a multi-step process, starting with the conversion of aromatic organic acids into corresponding esters, followed by the formation of hydrazides and subsequent cyclization to yield 5-substituted-1,3,4-oxadiazole-2-thiols. These intermediates are then reacted with bromoacetamides in the presence of a solvent such as DMF and a base like sodium hydride to obtain the final compounds . Another approach includes the reduction of benzylidene-thiazol-2-amine derivatives using sodium borohydride (NaBH4) to synthesize compounds with antitumor activity . Additionally, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) derivatives involves the use of piperazine and has shown significant antitumor activities . The synthesis of N-(benzo[d]thiazol-2-yl) derivatives incorporates the use of 2-aminobenzothiazole, chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline, leading to compounds with potent antibacterial properties .

Molecular Structure Analysis

The molecular structure of these thiazolyl acetamide derivatives is confirmed using various spectroscopic techniques such as 1H-NMR, 13C NMR, IR, and mass spectrometry. For instance, the crystal structure of a specific thiazol-2-amine derivative was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds contributing to the stability of the three-dimensional network structure .

Chemical Reactions Analysis

The chemical reactivity of thiazolyl acetamide derivatives is influenced by the presence of various functional groups that can participate in biological interactions. The antitumor activity of these compounds is often evaluated through their ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest . The antibacterial activity is assessed by testing the synthesized compounds against different strains of bacteria, where the presence of specific substituents on the thiazole ring can enhance the spectrum of activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetamide derivatives are characterized by their molecular weight, solubility, and density, as determined by spectroscopic data and elemental analysis. The biological screening of these compounds against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase provides insights into their potential as therapeutic agents. The antitumor activity is quantified using IC50 values against various cancer cell lines, and the antibacterial efficacy is measured by comparing the activity to standard drugs .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of new thiazole derivatives with potential antitumor activity, highlighting the importance of thiazole structures in medicinal chemistry. For example, compounds displaying considerable anticancer activity against various cancer cell lines have been developed using thiazole as a core structure, indicating its significance in the development of antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
  • Another study focused on the crystal structure of a thiazole acetamide, providing insights into molecular interactions and the structural basis for its activity. This research emphasizes the role of intermolecular interactions in defining the properties of thiazole compounds, which could be essential for designing more effective molecules (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Biological Activities and Applications

  • Thiazole derivatives have been synthesized and evaluated for antibacterial activity, showcasing the diverse potential of thiazole compounds in addressing bacterial infections. The structure-activity relationship studies included in this research pave the way for developing new antibacterial agents based on thiazole acetamide derivatives (Desai, Shah, Bhavsar, & Saxena, 2008).
  • Another line of investigation involves the synthesis of thiazole acetamide derivatives with anticonvulsant activities. This study highlights the therapeutic potential of thiazole compounds in the treatment of neurological disorders, emphasizing the versatility of thiazole derivatives in drug development (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-15(2,3)12-9-21-14(17-12)18-13(19)8-20-11-6-4-10(16)5-7-11/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAECBPWRSJGCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.